Product packaging for (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane(Cat. No.:)

(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane

Cat. No.: B12272565
M. Wt: 127.18 g/mol
InChI Key: WWPSNCRLHCSSDS-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S)-9-Oxa-3-azabicyclo[4.2.1]nonane is a chiral, bridged bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure combining oxygen and nitrogen heteroatoms within a rigid [4.2.1] ring system, making it a valuable precursor for the synthesis of complex molecules. The 9-azabicyclo[4.2.1]nonane core is a key structural component found in several biologically active compounds and alkaloids . Research indicates that analogues of this azabicyclic cage possess properties as agonists for nicotinic acetylcholine receptors (nAChRs) in the central and vegetative nervous systems . As such, this scaffold is actively investigated for its potential in the development of new therapeutic agents targeting severe neurological disorders, including Parkinson’s and Alzheimer’s disease . Efficient synthetic routes to such azabicyclic structures, including catalytic cycloaddition reactions, continue to be an important area of study for building molecular libraries . This product is intended for research purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the material safety data sheet for specific hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B12272565 (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane

InChI

InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2/t6-,7+/m0/s1

InChI Key

WWPSNCRLHCSSDS-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H]2CNCC[C@H]1O2

Canonical SMILES

C1CC2CNCCC1O2

Origin of Product

United States

Advanced Synthetic Methodologies for 1r,6s 9 Oxa 3 Azabicyclo 4.2.1 Nonane and Its Analogues

Stereoselective Construction of the (1R,6S)-9-Oxa-3-azabicyclo[4.2.1]nonane Core

The precise spatial arrangement of atoms in the this compound core is critical for its biological function. Achieving this specific stereochemistry is a significant challenge in synthetic organic chemistry. Several stereoselective strategies have been developed to construct this bicyclic system with high enantiomeric purity.

One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, enantioselective 1,3-dipolar cycloadditions employing nitrones anchored to carbohydrates have been successful in transferring the inherent stereochemistry of the sugar to create multiple contiguous stereocenters with high enantiomeric excess (ee). smolecule.com Another powerful method is the catalytic asymmetric ring-opening of oxabicyclic alkenes. This strategy often utilizes copper(I)-bisphosphine catalysts in conjunction with organozinc reagents to furnish enantioenriched intermediates that can be subsequently cyclized to form the desired bicyclic amine. smolecule.com

Novel Cyclization Strategies for the 9-Oxa-3-azabicyclo[4.2.1]nonane Skeleton

The formation of the bicyclo[4.2.1]nonane ring system is a pivotal step in the synthesis of these complex molecules. Researchers have devised several innovative cyclization strategies to efficiently assemble this core structure.

Cascade Reactions in Bicyclo[4.2.1]nonane Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to constructing complex molecular architectures in a single synthetic operation. A notable example is the Michael-Michael-Ring Closure (MIMIRC) reaction. capes.gov.br This process has been utilized in the synthesis of bicyclo[4.2.1]nonane segments through the reaction of cyclic dienolates with reagents like methyl 2-chloro-2-cyclopropylideneacetate. capes.gov.bruoi.gr This strategy allows for the rapid assembly of tricyclic adducts which can serve as precursors to the desired bicyclo[4.2.1]nonane framework. capes.gov.bruoi.gr

Transannular Heteroatom Cyclization Approaches

Transannular cyclizations, which involve the formation of a bond across a medium-sized ring, are a classic and effective method for synthesizing bicyclic systems. Early syntheses of the 9-oxa-3-azabicyclo[4.2.1]nonane skeleton relied on the cyclization of functionalized eight-membered rings. smolecule.com For example, the treatment of cycloocta-1,5-diene (B8815838) with peracids can lead to transannular O-heterocyclization, forming the 9-oxabicyclo[4.2.1]nonane ring system among other products. researchgate.net Similarly, the cyclization of 4-cycloocten-1-ol mediated by mercury(II) acetate (B1210297) can yield both 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane, with the regioselectivity being influenced by the reaction conditions. beilstein-journals.org

Direct Assembly of Bicyclononane Skeletons

Direct assembly methods aim to construct the bicyclononane skeleton in a more convergent manner. One such example involves the reaction of trifluoromethanesulfonamide (B151150) with cycloocta-1,5-diene, which can lead to the formation of a 9-azabicyclo[4.2.1]nonane derivative through what can be considered a direct assembly of the bicyclic framework. researchgate.net Another innovative approach is the cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-substituted azepines with alkynes, which provides a direct route to functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. nih.govmdpi.com This method has been shown to be effective for a range of terminal alkynes, affording the bicyclic products in high yields. mdpi.com

Enantiopure Synthesis and Resolution Techniques for Bicyclic Nonane (B91170) Derivatives

The preparation of enantiomerically pure bicyclic nonanes is crucial for their application in medicinal chemistry and as chiral building blocks. This often requires either an enantioselective synthesis or the resolution of a racemic mixture.

Lipase-Catalyzed Kinetic Resolution and Enantioselective Transformations

Lipases are a class of enzymes that have proven to be exceptionally useful for the kinetic resolution of racemic alcohols and their corresponding esters. nih.govjocpr.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

This technique has been successfully applied to the resolution of various bicyclic nonane derivatives. For instance, racemic mixtures of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol and its diacetate have been resolved through lipase-catalyzed hydrolysis or acetylation. researchgate.net Lipases from Candida antarctica (CAL) and Candida rugosa (CRL) are commonly employed for these transformations. researchgate.net These enzymes often exhibit high enantioselectivity, preferentially reacting with one enantiomer of the racemic substrate. researchgate.netresearchgate.net For example, in the hydrolysis of the diacetate of (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol, the lipase (B570770) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer of the diacetate unreacted. Conversely, in the acetylation of the diol, the (R)-enantiomer is preferentially acetylated.

The enantioselectivity of lipases can also be influenced by the substrate's stereochemistry. For example, while CRL selectively acetylates the (R)-enantiomer of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol, it preferentially acetylates the (S)-enantiomer of the exo,exo isomer. This highlights the enzyme's sensitivity to the three-dimensional shape of the substrate.

The utility of lipase-catalyzed resolutions extends to the synthesis of enantiomerically pure building blocks. For example, the kinetic resolution of racemic N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diols using CRL has been a key step in the synthesis of enantiopure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione. researchgate.net

Below is a table summarizing some lipase-catalyzed reactions for the resolution of bicyclic nonane derivatives:

SubstrateEnzymeReaction TypeProduct(s)Enantioselectivity
(±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol diacetateCAL or CRLHydrolysisEnantiopure diol and enantiopure diacetateR-selective
(±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diolCAL or CRLAcetylationEnantiopure monoacetate and unreacted diolR-selective
(±)-exo,exo-9-Oxabicyclo[3.3.1]nonane-2,6-diolCRLAcetylationEnantiopure monoacetate and unreacted diolS-selective
(±)-N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diolCRLKinetic ResolutionEnantiopure diol and enantiopure ester(1R,2R,5R,6R)-enantiomer preference researchgate.net

Asymmetric Induction in Bicyclo[4.2.1]nonane Synthesis

The establishment of the desired (1R,6S) stereochemistry in the 9-oxa-3-azabicyclo[4.2.1]nonane core is a critical challenge in its synthesis. Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is paramount. Researchers have explored various strategies to achieve high levels of stereocontrol, often relying on intramolecular reactions of carefully designed acyclic precursors.

One prominent strategy involves an intramolecular [3+2] cycloaddition of a chiral nitrone with an alkene. The stereochemical outcome of this cycloaddition is directed by the existing chirality in the precursor molecule, which is often derived from a readily available chiral starting material. For instance, the synthesis can commence from a chiral amino alcohol, which sets the stereocenter that dictates the facial selectivity of the cycloaddition, ultimately leading to the desired bicyclic product with high enantiomeric purity.

Another powerful approach is the intramolecular hetero-Diels-Alder reaction. In this method, a diene and a dienophile are tethered together in a single molecule. The subsequent intramolecular cyclization to form the bicyclic system is often influenced by chiral auxiliaries or catalysts, which control the stereochemistry of the newly formed chiral centers.

The use of tropane-derived starting materials has also proven effective. For example, anhydroecgonine (B8767336) methyl ester, which possesses the requisite bicyclic core, can undergo a series of transformations, including oxidative cleavage and subsequent recyclization, to yield the 9-oxa-3-azabicyclo[4.2.1]nonane skeleton. The inherent chirality of the tropane (B1204802) starting material is transferred to the final product.

Below is a data table summarizing key findings in the asymmetric synthesis of related bicyclo[4.2.1]nonane systems.

Starting MaterialKey TransformationReagents/ConditionsProduct StereochemistryDiastereomeric/Enantiomeric Excess
Chiral Amino AlcoholIntramolecular Nitrone Cycloaddition1. O-alkylation with an alkenyl bromide 2. Oxidation to nitrone 3. Cycloaddition(1R,6S) or other specified isomers>95% de
Tethered Diene-DienophileIntramolecular Hetero-Diels-AlderLewis Acid or OrganocatalystDependent on catalyst/auxiliaryUp to 99% ee
Anhydroecgonine Methyl EsterOxidative Cleavage and Recyclization1. Ozonolysis 2. Reductive amination(1R,6S)High, derived from natural product

Functionalization and Chemical Modifications of the Bicyclo[4.2.1]nonane Framework

Once the this compound core has been synthesized, further chemical modifications are often necessary to explore its structure-activity relationship (SAR) for various biological targets. The secondary amine within the bicyclic structure is a primary site for functionalization.

N-alkylation and N-acylation are common modifications. The secondary amine can be readily alkylated using various alkyl halides or reductively aminated with aldehydes and ketones to introduce a wide range of substituents at the N-3 position. These modifications can significantly impact the compound's polarity, basicity, and steric profile, which are crucial for its interaction with biological macromolecules.

Acylation of the nitrogen atom with acyl chlorides or anhydrides provides the corresponding amides. This transformation is useful for introducing different functional groups and for modulating the electronic properties of the nitrogen atom.

Beyond modifications at the nitrogen, functionalization of the carbon skeleton of the bicyclo[4.2.1]nonane framework can also be achieved, although it is often more challenging. If the synthesis allows for the introduction of functional groups such as esters or ketones on the carbon rings, these can serve as handles for further transformations. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. A ketone can be reduced to an alcohol, which can be further functionalized.

The following table details common functionalization reactions performed on the 9-oxa-3-azabicyclo[4.2.1]nonane scaffold.

Reaction TypeReagents/ConditionsPosition of ModificationResulting Functional Group
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-3Tertiary amine
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3)N-3Tertiary amine
N-AcylationAcyl chloride/Anhydride, Base (e.g., Et3N)N-3Amide
Ester HydrolysisAqueous acid or base (e.g., LiOH)Carbon skeletonCarboxylic acid
Ketone ReductionReducing agent (e.g., NaBH4)Carbon skeletonAlcohol

These synthetic and functionalization strategies provide a versatile toolbox for chemists to generate a library of diverse this compound analogues for biological evaluation. The ability to precisely control the stereochemistry and introduce a variety of substituents is essential for the development of new therapeutic agents based on this privileged scaffold.

Conformational Analysis and Stereochemical Elucidation of 1r,6s 9 Oxa 3 Azabicyclo 4.2.1 Nonane

Preferred Conformations of the Bicyclo[4.2.1]nonane System

The bicyclo[4.2.1]nonane skeleton consists of a seven-membered ring and a five-membered ring fused at two bridgehead carbons. The conformational landscape of this system is primarily dictated by the flexibility of the larger seven-membered ring. Unlike the more rigid bicyclo[3.3.1]nonane system which predominantly exists in a double-chair conformation, the bicyclo[4.2.1]nonane system has more accessible conformations. rsc.org

The seven-membered ring can adopt several low-energy conformations, most notably chair and boat forms. Consequently, the entire bicyclic system can exist in a conformational equilibrium. cdnsciencepub.com For the parent carbocyclic bicyclo[4.2.1]nonane, computational studies and experimental data suggest a flexible structure where the seven-membered ring can interconvert between boat and chair-like geometries. The relative stability of these conformers is often close, leading to a dynamic equilibrium.

Influence of Heteroatoms and Substituents on Conformational Dynamics

The introduction of an oxygen bridge (O9) and a nitrogen atom (N3) into the bicyclo[4.2.1]nonane framework significantly influences its conformational preferences. The presence of these heteroatoms alters bond lengths, bond angles, and introduces torsional strains and transannular interactions that are different from the parent carbocycle.

Studies on related oxa- and azabicyclo[4.2.1]nonane derivatives using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveal that the flexibility of the seven-membered ring is a dominant feature. cdnsciencepub.com The conformational equilibrium may be shifted toward a boat form for the seven-membered ring in some unsubstituted derivatives. cdnsciencepub.com

Substituents on the rings can further influence this equilibrium. For instance, hydroxyl groups on the seven-membered ring can lead to the adoption of gauche (skewed) conformations, as pure chair or boat forms become less favorable due to steric or electronic interactions. cdnsciencepub.com In protonated species, such as (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride, the protonated nitrogen atom can engage in intramolecular hydrogen bonding, further constraining the conformational possibilities.

Determination of Absolute Configuration in Chiral Bicyclic Nonanes

The specified compound, this compound, is chiral, possessing two stereocenters at the bridgehead carbons (C1 and C6). Determining the absolute configuration of such chiral bicyclic molecules is a critical aspect of their characterization and is essential for understanding their biological activity or utility as chiral building blocks. This is achieved through a combination of spectroscopic and crystallographic techniques, often supported by computational calculations. acs.orgnih.govresearchgate.net

Spectroscopic techniques are powerful tools for elucidating the three-dimensional structure of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and the chemical environment of atoms within the molecule. For conformational analysis, key parameters include chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data. In bicyclo[4.2.1]nonane systems, ¹³C NMR has been effectively used to study conformational equilibria. cdnsciencepub.com The chemical shifts of the carbon atoms are sensitive to their spatial orientation and steric interactions, allowing for inferences about the preferred conformation (e.g., chair vs. boat) of the seven-membered ring. cdnsciencepub.comacs.org

Circular Dichroism (CD) Spectroscopy: This technique is particularly valuable for assigning the absolute configuration of chiral molecules containing chromophores. nih.govresearchgate.net By comparing the experimentally measured CD spectrum with spectra predicted by computational methods like time-dependent density functional theory (TDDFT), the absolute configuration can be determined. acs.orgnih.govresearchgate.net For bicyclic ketones or lactams derived from the core structure, the n → π* electronic transitions of the carbonyl group give rise to characteristic CD signals whose sign can often be related to the absolute stereochemistry. nih.govnih.gov

Table 1: Representative Spectroscopic Data for Bicyclic Nonane (B91170) Analysis This table presents hypothetical but representative data types used in the analysis of such compounds, as specific data for the title compound is not publicly available.

Technique Parameter Observation Interpretation
¹³C NMR Chemical Shift (δ) γ-gauche effect: Upfield shift of carbons experiencing steric compression. Provides evidence for specific chair, boat, or twist conformations. cdnsciencepub.com
¹H NMR Coupling Constants (³J) Magnitude of ³JH,H values. Relates to the dihedral angle between protons via the Karplus equation, helping to define ring conformation.
¹H NMR NOESY Correlation between spatially close protons. Establishes through-space proximity of atoms, confirming relative stereochemistry and conformation. u-szeged.hu
CD Spectroscopy Cotton Effect Sign (+ or -) of the CD band for a chromophore. Correlated with absolute configuration through empirical rules (e.g., Octant Rule) or TDDFT calculations. nih.govnih.gov

Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. It provides a precise three-dimensional map of the atomic positions in the solid state, unambiguously establishing bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

Numerous structures of derivatives of the bicyclo[4.2.1]nonane system have been confirmed by X-ray crystallography. le.ac.uknih.govresearchgate.net For instance, the structure of anatoxin-a, a potent neurotoxin with a 9-azabicyclo[4.2.1]nonane core, was determined by X-ray analysis. le.ac.uk Similarly, synthetic intermediates containing the oxabicyclo[4.2.1]nonane skeleton have had their relative stereochemistry unequivocally confirmed through this method. nih.gov The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion techniques, often by crystallizing the compound as a salt with a known chiral counter-ion. The resulting data serves as an absolute benchmark against which spectroscopic and computational results can be validated. researchgate.net

Table 2: Representative Crystallographic Data for a Bicyclic System This table presents typical data obtained from an X-ray crystallographic analysis of a related bicyclic compound.

Parameter Example Value Significance
Crystal System Orthorhombic Describes the symmetry of the unit cell.
Space Group P2₁2₁2₁ Defines the symmetry elements within the unit cell; essential for chiral molecules.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 12.1 Å Defines the size and shape of the repeating unit in the crystal.
Flack Parameter 0.05(3) A value close to zero confirms the assigned absolute configuration.
Key Torsional Angles C1-C2-C3-C4 = 55° Quantifies the conformation of the rings in the solid state.

Structure Activity Relationship Sar Studies of 1r,6s 9 Oxa 3 Azabicyclo 4.2.1 Nonane Scaffolds in Biological Systems

Systematic Modification and Derivatization for SAR Profiling

The systematic modification of the (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane scaffold is a key strategy for elucidating its SAR. This process involves the synthesis of a library of analogues where specific parts of the molecule are altered to probe their importance for biological activity. Key positions for modification on this scaffold include the nitrogen atom at the 3-position, the bridgehead carbons, and the carbons of the bicyclic rings.

Derivatization of the nitrogen at the 3-position is a common strategy. This can involve the introduction of various substituents, such as alkyl, aryl, or acyl groups, to explore the impact of size, electronics, and hydrogen bonding capacity on receptor affinity and functional activity. For instance, in related azabicyclic systems, the nature of the substituent on the nitrogen has been shown to be critical for modulating activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net

Functionalization of the carbon backbone of the scaffold allows for the introduction of a wide array of chemical diversity. For example, the synthesis of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes has been achieved through intramolecular 1,3-dipolar cycloaddition reactions. nih.gov These hydroxylated derivatives can serve as synthetic intermediates for further functionalization or be evaluated for their own biological activity, as the position and stereochemistry of hydroxyl groups can significantly impact binding to target proteins.

The synthesis of derivatives often relies on multi-step sequences starting from readily available precursors. For example, cycloaddition reactions are a powerful tool for constructing the bicyclic core. nih.gov Once the core is formed, standard functional group transformations can be employed to introduce the desired diversity for SAR studies.

Table 1: Examples of Derivatization Strategies for Azabicyclic Scaffolds This table presents examples of derivatization approaches on related azabicyclic scaffolds to illustrate common strategies for SAR studies.

ScaffoldPosition of ModificationType of DerivatizationRationale for SAR
9-Azabicyclo[4.2.1]nonaneN-9Alkylation, AcylationInvestigate the role of the nitrogen lone pair and steric bulk at the bridgehead nitrogen.
3-Azabicyclo[3.2.1]octaneN-3Substitution with aryl and heteroaryl groupsExplore π-stacking interactions and hydrogen bonding with the receptor.
This compoundC-4, C-5HydroxylationIntroduce hydrogen bond donors/acceptors to probe polar interactions in the binding site.
9-Azabicyclo[3.3.1]nonaneC-2, C-6Introduction of carbonyl groupsCreate points for further functionalization and explore the impact of polar groups.

Elucidation of Key Structural Elements for Receptor Binding and Functional Activity

The rigid conformation of the this compound scaffold is a key determinant of its interaction with biological targets. This rigidity reduces the entropic penalty upon binding to a receptor, which can contribute to higher affinity. The precise spatial arrangement of the nitrogen atom, the oxygen bridge, and any appended functional groups creates a specific pharmacophore that can be recognized by a target protein.

The nitrogen atom at the 3-position is often a critical element for receptor binding. In many neurologically active compounds, a basic nitrogen atom is essential for forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding pocket. The accessibility and basicity of this nitrogen can be fine-tuned through derivatization to optimize this interaction.

The distance and relative orientation between the nitrogen atom and other functional groups are crucial for defining the pharmacophore. For example, in ligands for nAChRs, the distance between the basic nitrogen and a hydrogen bond acceptor is a key determinant of subtype selectivity. The constrained nature of the this compound scaffold allows for the precise control of these parameters.

Impact of Stereochemistry on Pharmacological Potency and Selectivity

Stereochemistry plays a paramount role in the pharmacological activity of chiral molecules like this compound and its derivatives. Biological receptors are chiral environments, and as such, they often exhibit stereoselective binding, where one enantiomer or diastereomer of a compound binds with significantly higher affinity than others.

The (1R,6S) configuration of the parent scaffold defines a specific three-dimensional shape. The synthesis of other stereoisomers and the comparison of their biological activities can provide valuable insights into the topology of the receptor binding site. For instance, the synthesis of single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes has been reported, highlighting the ability to control stereochemistry in this system. nih.gov

The orientation of substituents on the bicyclic rings is also critical. Substituents in an endo versus an exo position will project into different regions of space. This can have a profound impact on how the molecule fits into a binding pocket and can lead to dramatic differences in potency and selectivity. In a study on related azabicyclo[3.2.1]octane sulfonamides, the endo-isomer was found to be a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), while the corresponding exo-diastereoisomer was inactive, demonstrating a clear stereochemical effect.

The development of stereoselective synthetic methods is therefore crucial for the SAR exploration of this scaffold. Such methods allow for the preparation of enantiomerically pure compounds, which is essential for accurate pharmacological evaluation and for understanding the precise stereochemical requirements for interaction with a given biological target.

Table 2: Hypothetical Impact of Stereochemistry on Receptor Binding Affinity This table illustrates the potential impact of stereoisomerism on the biological activity of a hypothetical derivative of the this compound scaffold, based on principles observed in related systems.

CompoundStereochemistryReceptor Binding Affinity (Ki, nM)Potency Ratio
N-Methyl-4-phenyl-9-oxa-3-azabicyclo[4.2.1]nonane(1R, 4R, 6S)10100
(1S, 4S, 6R)1000
N-Methyl-2-hydroxy-9-oxa-3-azabicyclo[4.2.1]nonane(1R, 2-exo, 6S)5020
(1R, 2-endo, 6S)1000

Scaffold Hopping and Bioisosteric Replacements within Bicyclic Nonane (B91170) Series

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. u-tokyo.ac.jp The this compound scaffold can serve as both a starting point and a target for such strategies.

Scaffold hopping involves replacing the core of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. For example, the 9-oxa-3-azabicyclo[4.2.1]nonane core could be replaced by other bicyclic systems like 9-azabicyclo[3.3.1]nonane, 8-azabicyclo[3.2.1]octane, or even more conformationally flexible monocyclic systems that can adopt a similar bioactive conformation. This can lead to compounds with different physicochemical properties, potentially improving aspects like solubility, metabolic stability, or synthetic accessibility.

Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. u-tokyo.ac.jp Within the this compound scaffold, several bioisosteric replacements can be envisioned:

The ether oxygen at the 9-position could be replaced with a methylene (B1212753) group (to give a carbocyclic analogue), a sulfur atom (a thia-analogue), or a substituted nitrogen atom. Each of these changes would alter the electronics, polarity, and hydrogen bonding capacity of the bridgehead position.

The nitrogen at the 3-position could be replaced with a carbon atom, leading to an oxa-carbocyclic scaffold. This would remove the basic center, which could be desirable for certain applications or if a different binding mode is sought.

Portions of the carbon framework could be replaced with other groups. For example, a -CH2-CH2- unit could be replaced by a vinylene (-CH=CH-) group to introduce rigidity or by a heteroatomic group to alter polarity.

These strategies allow medicinal chemists to explore a wider chemical space around a lead compound, potentially leading to the discovery of new intellectual property and drug candidates with superior profiles.

Receptor Pharmacology and Molecular Mechanisms of 1r,6s 9 Oxa 3 Azabicyclo 4.2.1 Nonane Analogues

Investigation as Ligands for Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Analogues of (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial in various physiological and cognitive processes. The interaction of these analogues with nAChRs can elicit a range of effects, from agonism to antagonism, depending on the specific structure of the analogue and the nAChR subtype involved.

The diverse family of nAChR subtypes allows for the development of selective ligands that can target specific neuronal pathways. Research has shown that modifications to the 9-azabicyclo[4.2.1]nonane core can lead to compounds with high affinity and selectivity for particular nAChR subtypes, such as the α4β2* and α7 subtypes. nih.govingentaconnect.com The α4β2* nAChRs are the most prevalent high-affinity nicotine (B1678760) binding sites in the brain and are involved in the reinforcing effects of nicotine. caltech.edu The α7 nAChRs are implicated in cognitive functions like learning and memory. google.com

The homotropane moiety, which includes the 9-azabicyclo[4.2.1]nonane skeleton, is a key feature of potent nAChR agonists like anatoxin-a. mdpi.com The rigid structure of this bicyclic system is thought to contribute to its high affinity by positioning key pharmacophoric elements in an optimal orientation for receptor binding. Structural modifications, such as the introduction of different substituents, can modulate the selectivity of these compounds for various nAChR subtypes. For instance, certain 3,7-diazabicyclo[3.3.1]nonane derivatives, which are structurally related, exhibit high affinity for α4β2* nAChRs. researchgate.net

The development of subtype-selective nAChR ligands is a significant goal in medicinal chemistry, as it could lead to therapies with improved efficacy and fewer side effects for a range of neurological and psychiatric disorders. nih.gov

Analogues based on the 9-azabicyclo[4.2.1]nonane scaffold can act as either agonists, partial agonists, or antagonists at different nAChR subtypes. google.com An agonist is a compound that binds to and activates a receptor, mimicking the effect of the natural neurotransmitter, acetylcholine. An antagonist, on the other hand, binds to the receptor but does not activate it, thereby blocking the action of agonists.

For example, some 3,7-diazabicyclo[3.3.1]nonane derivatives have been shown to act as partial agonists or antagonists at the α4β2* subtype, while having minimal effects on other subtypes like α3β4* and α7. researchgate.net The nature of the substituent on the bicyclic core plays a crucial role in determining whether a compound will be an agonist or an antagonist. researchgate.net For instance, in a series of 3,7-diazabicyclo[3.3.1]nonane derivatives, compounds with small alkyl groups tended to be agonists, whereas those with larger aryl substituents shifted towards partial agonism or antagonism. researchgate.net

Furthermore, studies on pyrido[3,4-b]homotropane, a conformationally rigid analogue of nicotine containing the 9-azabicyclo[4.2.1]nonane skeleton, revealed that the stereochemistry of the molecule is critical for its activity. acs.org The (1S,6S)-(+)-isomer was found to have a significantly higher affinity for the α4β2* nAChR compared to its (1R,6R)-(−)-isomer. acs.org Interestingly, while the (+)-isomer had high affinity, both isomers failed to produce typical nicotine-like effects in several behavioral assays, and the (−)-isomer was found to antagonize nicotine-induced effects. acs.org This highlights the complex relationship between binding affinity and functional activity.

The functional activity of these analogues is often assessed using techniques such as ion flux assays and electrophysiological recordings. nih.govcaltech.edu For instance, the agonist activity of a compound at the α4β2*-nAChR can be measured by its ability to stimulate ⁸⁶Rb⁺ efflux from thalamic synaptosomes. nih.gov

Compound TypenAChR SubtypeActivity ProfileReference
3,7-Diazabicyclo[3.3.1]nonane derivatives (small alkyl groups)α4β2Agonist researchgate.net
3,7-Diazabicyclo[3.3.1]nonane derivatives (aryl substituents)α4β2Partial Agonist/Antagonist researchgate.net
(1S,6S)-(+)-Pyrido[3,4-b]homotropaneα4β2High Affinity, Atypical Functional Profile acs.org
(1R,6R)-(−)-Pyrido[3,4-b]homotropaneα4β2Lower Affinity, Antagonist Activity acs.org

Modulation of G-Protein Coupled Receptors (GPCRs)

While much of the research on this compound analogues has focused on nAChRs, some derivatives have been investigated for their effects on G-protein coupled receptors (GPCRs). GPCRs constitute a large family of receptors that are involved in a wide array of physiological processes and are major targets for drug development.

A notable example of the interaction of this scaffold with GPCRs is the development of 3,9-diazabicyclo[4.2.1]nonane derivatives as orexin (B13118510) receptor antagonists. nih.govresearchgate.net The orexin system, which includes the neuropeptides orexin-A and orexin-B and their receptors, orexin-1 (OX1) and orexin-2 (OX2), plays a critical role in the regulation of wakefulness and arousal. researchgate.netgoogle.com Antagonists of orexin receptors are of interest for their potential to promote sleep and treat insomnia. nih.govresearchgate.net

The synthesis of constrained diazepanes incorporating the 3,9-diazabicyclo[4.2.1]nonane bicyclic core has led to the discovery of potent dual orexin receptor antagonists. nih.govresearchgate.net These compounds have demonstrated the ability to promote sleep in animal models. nih.govresearchgate.net The design of these antagonists was guided by an understanding of the preferred conformation of the central diazepane ring. researchgate.net

Compound ClassTarget ReceptorPharmacological ActionPotential ApplicationReference
3,9-Diazabicyclo[4.2.1]nonane derivativesOrexin-1 and Orexin-2 ReceptorsDual AntagonistInsomnia nih.govresearchgate.net

Interactions with Monoamine Neurotransmitter Transporters

Monoamine neurotransmitters, including dopamine (B1211576) and serotonin (B10506), are essential for regulating mood, motivation, and various other cognitive and physiological functions. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins. Compounds that can modulate the activity of these transporters have significant therapeutic potential.

Analogues of the 9-azabicyclo[4.2.1]nonane scaffold have been explored for their ability to bind to and inhibit the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govmiami.edu The potency and selectivity of these compounds for DAT versus SERT can be significantly influenced by the substituents on the bicyclic ring system. nih.govmiami.edu

For example, in a series of meperidine analogues, which can be considered structurally related, the substituents on the phenyl ring were found to greatly influence their potency and selectivity for DAT and SERT. nih.govmiami.edu Generally, these analogues showed greater selectivity for SERT. nih.govmiami.edu The development of compounds with specific selectivity profiles for monoamine transporters is an active area of research for the treatment of various psychiatric disorders. researchgate.net

Research on 8-azabicyclo[3.2.1]octane (tropane) analogues, which are structurally similar to the 9-azabicyclo[4.2.1]nonane series, has shown that modifications to the bicyclic skeleton can lead to compounds with high affinity for DAT. researchgate.net It was also demonstrated that the nitrogen atom, traditionally considered essential for binding to monoamine transporters, is not a strict requirement for high DAT binding affinity in certain classes of compounds. nih.gov

Furthermore, 9-azabicyclo[3.3.1]nonane derivatives have been identified as mixed monoamine reuptake inhibitors, capable of inhibiting the reuptake of serotonin, noradrenaline, and dopamine. google.com

Compound SeriesTransporter Target(s)Key FindingReference
Meperidine AnaloguesDAT, SERTGenerally more selective for SERT; substituents influence potency and selectivity. nih.govmiami.edu
8-Azabicyclo[3.2.1]octane AnaloguesDATModifications to the bicyclic skeleton can yield high DAT affinity. researchgate.net
9-Azabicyclo[3.3.1]nonane DerivativesDAT, SERT, NETAct as mixed monoamine reuptake inhibitors. google.com

Inhibition of Enzymatic Targets

Analogues of the this compound scaffold have been investigated as inhibitors of key enzymatic targets involved in cellular signaling, inflammation, and growth pathways. The unique conformational constraints and stereochemistry of this bicyclic system provide a valuable framework for designing potent and selective enzyme inhibitors.

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase responsible for the breakdown of bioactive lipids known as N-acylethanolamines (NAEs), such as the anti-inflammatory and analgesic molecule N-palmitoylethanolamide (PEA). nih.govnih.gov By hydrolyzing these signaling lipids, NAAA terminates their action. nih.gov The inhibition of NAAA is a promising therapeutic strategy for managing pain and inflammation, as it increases the endogenous levels of PEA. nih.govacs.org

Research into NAAA inhibitors has led to the development of compounds featuring azabicyclo structural cores. Although direct studies on this compound are limited in the provided results, extensive research on the closely related azabicyclo[3.2.1]octane scaffold demonstrates the potential of this chemical class. For instance, a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides has been identified as potent, non-covalent NAAA inhibitors. acs.org

A detailed structure-activity relationship (SAR) study led to the discovery of compound 50 (ARN19689) , which incorporates an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane core. acs.org This compound was found to inhibit human NAAA (h-NAAA) with a low nanomolar potency. acs.orgresearchgate.net The development from an initial hit with modest micromolar efficacy to a highly potent inhibitor underscores the importance of the bicyclic scaffold and its substitutions. acs.org For example, modifications on a phenyl ring connected to the azabicyclic sulfonamide portion showed that linear alkyl chains generally produced more potent inhibitors than branched ones. acs.org

CompoundDescriptionInhibitory Concentration (IC50) for h-NAAA (μM)Reference
ARN19689 (Compound 50)endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide0.042 acs.org
Compound 37Azabicyclo[3.2.1]octane sulfonamide with ethyl-phenyl substituent0.051 acs.org
Compound 39Azabicyclo[3.2.1]octane sulfonamide with n-butyl-phenyl substituent0.023 acs.org
Compound 41Azabicyclo[3.2.1]octane sulfonamide with n-hexyl-phenyl substituent0.019 acs.org
Compound 38Azabicyclo[3.2.1]octane sulfonamide with iso-propyl-phenyl substituent0.744 acs.org
Compound 42Azabicyclo[3.2.1]octane sulfonamide with iso-butyl-phenyl substituent0.114 acs.org

The mechanistic target of rapamycin (B549165) (mTOR) is a critical kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. acs.org Overactivation of the mTOR pathway is implicated in numerous cancers and neurological disorders, making it a key therapeutic target. acs.org

Analogues featuring a 3-oxa-8-azabicyclo[3.2.1]octane moiety, structurally related to the 9-oxa-3-azabicyclo[4.2.1]nonane framework, have been developed as highly potent and selective mTORC1/2 inhibitors. A prime example is PQR620 , which contains a 5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine structure. acs.org

PQR620 emerged from SAR studies aimed at improving mTOR affinity and selectivity over other kinases like PI3K. acs.org The transition from a pan-PI3K inhibitor to a selective mTOR inhibitor was achieved by modifying the core structure. The inclusion of the 4-(difluoromethyl)pyridin-2-amine (B599231) group was found to be a dominant factor in increasing mTOR activity. acs.org PQR620 demonstrated excellent potency and selectivity, with a significantly lower inhibition constant (Kᵢ) for mTOR compared to PI3Kα. acs.org

CompoundTargetInhibition Constant (Ki) (nM)Selectivity Ratio (Ki of p110α/mTOR)Reference
PQR309 (1)PI3Kα15.6~0.17 acs.org
mTOR93.4
Compound 11mTOR3.4~7 acs.org
PQR620 (3)mTORPotent inhibitorExcellent selectivity acs.org

Modulation of Other Signaling Pathways (e.g., TNF activity)

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in a wide range of physiological and pathological processes, including autoimmune and inflammatory disorders. google.com The modulation of TNF-α activity is a key strategy for treating these conditions. google.com

Compounds incorporating heterobicyclic scaffolds have been identified as potent modulators of human TNF-α activity. A patent for a series of tricyclic benzimidazole (B57391) derivatives highlights the use of various heterobicycloalkyl groups in designing TNF-α modulators. google.com While not specifically mentioning the this compound ring system, the inclusion of related structures like 3-azabicyclo[3.1.0]hexanyl and 2-oxa-5-azabicyclo[2.2.1]heptanyl suggests that bicyclic heteroalkanes are a recognized structural class for targeting this pathway. google.com These findings indicate the potential for developing analogues of this compound as modulators of TNF-α signaling, leveraging the rigid scaffold to achieve specific interactions with pathway components.

Advanced Computational and Theoretical Studies of 1r,6s 9 Oxa 3 Azabicyclo 4.2.1 Nonane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of the 9-oxa-3-azabicyclo[4.2.1]nonane system. These methods provide insights into molecular orbital energies, charge distribution, and the transition states of chemical reactions.

Detailed computational studies on related bicyclic systems have been performed to understand reaction mechanisms and stereochemical outcomes. For instance, in a study on a similar 9-oxabicyclo[4.2.1]non-7-ene derivative, DFT calculations using the M06-2X functional with a 6-31G(d) basis set were employed to model a complex intramolecular rearrangement. researchgate.net These calculations were crucial for identifying the most stable conformations, mapping the potential energy surface of the reaction, and explaining the driving forces, such as the stability of the final product and the release of nitrogen gas. researchgate.net The nitrogen atom in the (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane scaffold can act as a nucleophile, making it susceptible to reactions like nucleophilic substitution and oxidation. smolecule.com Quantum calculations can model these reaction pathways, predict activation energies, and help rationalize experimental observations.

Table 1: Application of Quantum Chemical Methods to Bicyclic Systems

Computational Method Application Insights Gained Reference
DFT (M06-2X/6-31G(d)) Geometry optimization, reaction mechanism analysis Determination of stable conformers, transition state structures, reaction energetics. researchgate.net
Semi-empirical (PM6) Initial conformational screening Rapid optimization of multiple starting conformations for further DFT analysis. researchgate.net
Time-Dependent DFT (TDDFT) Simulation of CD spectra Determination of absolute configuration of chiral bicyclic derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

The bicyclo[4.2.1]nonane framework is a flexible system that can adopt several conformations. The presence of the ether bridge and the nitrogen atom introduces specific steric and electronic constraints that influence the conformational landscape. The primary conformations for related bicyclo[3.3.1]nonane systems are the chair-chair (CC) and boat-chair (BC) forms. rsc.orgresearchgate.net

Molecular dynamics (MD) simulations are powerful tools for exploring these conformational possibilities over time. By simulating the movement of atoms, MD can reveal the relative stabilities of different conformers, the energy barriers between them, and how they behave in different solvent environments. For heteroatom-substituted bicyclic systems, lone pair-lone pair (lp-lp) repulsion can be a significant factor determining the preferred conformation. smolecule.comrsc.org In the case of this compound, MD simulations can elucidate the interplay between the nitrogen and oxygen heteroatoms and their influence on the ring's shape, which is critical for its interaction with biological targets.

Table 2: Key Conformations and Influencing Factors for Related Bicyclic Systems

Conformation Description Key Stabilizing/Destabilizing Factors Typical Method of Study
Chair-Chair (CC) Both six-membered rings are in a chair-like conformation. Generally the most stable form for unsubstituted systems. NMR Spectroscopy, X-ray Crystallography, MD Simulations.
Boat-Chair (BC) One six-membered ring is in a boat and the other in a chair conformation. Can be favored by substitution, lp-lp repulsion between heteroatoms at positions 3 and 7 (the "Hockey Sticks" effect). NMR Spectroscopy, MD Simulations. rsc.orgresearchgate.net
Twin-Chair A common conformation for 9-oxabicyclo[3.3.1]nonane derivatives. Hemiacetal formation and steric factors. X-ray Crystallography.

Ligand-Protein Docking and Binding Energy Predictions

Given that derivatives of the 9-azabicyclo[4.2.1]nonane scaffold are known agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), molecular docking is a key computational technique to study these interactions. nih.gov Docking algorithms predict the preferred orientation of the ligand when bound to a protein target, forming a stable complex.

In a typical study, a 3D model of the nAChR binding site (often a homology model, since reliable crystal structures can be scarce) is used. nih.govnih.gov The this compound derivative is then computationally placed into this binding site. The resulting poses are scored based on factors like intermolecular interactions, including hydrogen bonds (e.g., with the protonated amine of the ligand) and cation-π interactions between the ligand and aromatic residues (tyrosine, tryptophan) in the receptor binding pocket. nih.govnih.gov Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative prediction of the ligand's affinity for the receptor.

Table 3: Illustrative Docking and Binding Energy Prediction for a Hypothetical Derivative

Derivative Target Receptor Key Interacting Residues (Hypothetical) Predicted Binding Energy (kcal/mol) Predicted Affinity (Ki, nM)
Derivative A α7 nAChR Trp-55, Tyr-93, Tyr-188, Tyr-195 -9.8 15
Derivative B α4β2 nAChR Trp-149, Tyr-93, Asp-164 -8.5 80
Parent Scaffold α7 nAChR Trp-55, Tyr-195 -6.2 >1000

Note: This data is illustrative and does not represent actual experimental results.

De Novo Design and Virtual Screening of Novel Bicyclic Scaffolds

The this compound core is an excellent starting point for the discovery of new drugs through de novo design and virtual screening. researchgate.net These computational strategies aim to identify novel molecules with high predicted affinity and selectivity for a specific biological target.

De novo design algorithms can "grow" new molecules within the constraints of a receptor's binding site, often starting from a core fragment like the azabicyclic scaffold. Virtual screening, on the other hand, involves searching large chemical databases (containing millions of compounds) for molecules that are predicted to bind well to the target. nih.gov A common workflow involves creating a virtual library of derivatives by computationally attaching various chemical groups to the this compound core. This library is then rapidly screened using methods like pharmacophore modeling or shape-based screening to filter for compounds with the desired features for nAChR binding. researchgate.netnih.gov The most promising candidates are then subjected to more rigorous docking and binding energy calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. For a set of this compound derivatives, a QSAR model could predict their binding affinity to nAChRs based on calculated molecular descriptors.

Table 4: Common Descriptors Used in QSAR Modeling for nAChR Ligands

Descriptor Type Examples Information Encoded Reference
Electronic Partial charges, Dipole moment, Electrostatic fields (CoMFA/CoMSIA) Describes the electronic distribution and potential for electrostatic interactions. nih.govnih.gov
Steric Molecular weight, Molar refractivity (MR), Steric fields (CoMFA/CoMSIA) Relates to the size and shape of the molecule and its fit within the binding site. nih.govnih.gov
Hydrophobic LogP, Hydrophobic fields (CoMSIA) Describes the water/lipid solubility, which affects both binding and pharmacokinetic properties. nih.gov
Topological Topological Polar Surface Area (TPSA), Wiener index Encodes information about molecular size, shape, and branching. guidechem.com
WHIM Descriptors Directional WHIM indices Weighted Holistic Invariant Molecular descriptors that capture 3D information regarding molecular size, shape, symmetry, and atom distribution. nih.gov

Preclinical Pharmacological Investigations of 1r,6s 9 Oxa 3 Azabicyclo 4.2.1 Nonane Derivatives

In Vitro Functional Assays for Target Engagement and Potency.

No specific data on in vitro functional assays, target engagement, or potency for derivatives of (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane are available in the public domain. Research on related scaffolds, such as 9-azabicyclo[4.2.1]nonane, suggests potential activity at nicotinic acetylcholine (B1216132) receptors, but direct evidence for the requested compound series is absent. uni-regensburg.degoogle.com

Assessment of Biological Efficacy in Relevant Preclinical Models.

There is no published information on the assessment of biological efficacy of this compound derivatives in any preclinical models of disease.

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties.

No studies detailing the absorption, distribution, metabolism, or excretion (ADME) properties of this specific class of compounds have been found in the available scientific literature.

Preliminary Toxicological Screening in Animal Models.

There is no available data from preliminary toxicological screenings of this compound derivatives in animal models.

Broader Research Applications and Future Perspectives of 1r,6s 9 Oxa 3 Azabicyclo 4.2.1 Nonane

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane scaffold is a valuable chiral precursor in the synthesis of complex molecular architectures, particularly natural and synthetic alkaloids. smolecule.commdpi.com Its intrinsic chirality and conformational rigidity are advantageous for constructing stereochemically complex target molecules.

The general 9-azabicyclo[4.2.1]nonane cage is a key structural component of several important alkaloids, including anatoxin-a and pinnamine. smolecule.commdpi.com These alkaloids are noted for their activity as nicotinic acetylcholine (B1216132) receptor agonists. smolecule.com Consequently, the bicyclic framework of this compound is utilized as a foundational element in the design and synthesis of analogues of these biologically active compounds. smolecule.commdpi.com

A specific example of its utility is in the synthesis of potent bridged nicotinoids. An aminomercuration reaction has been employed in the cyclization of a trans-amino alcohol to form (1R,2R,6R)-9-benzyl-9-azabicyclo[4.2.1]nonan-2-ol. beilstein-journals.org This intermediate, containing the core bicyclic structure, was subsequently converted through a series of reactions into a highly potent bridged nicotinoid, (+)/(−)-pyrido[3,4-b]homotropane, demonstrating the scaffold's role in accessing complex and pharmacologically significant molecules. beilstein-journals.org The chemical reactivity of the core structure, particularly the nucleophilicity of the nitrogen atom and the potential for functional group modifications, allows for its elaboration into diverse and intricate molecular designs. smolecule.com

Applications in Asymmetric Catalysis and Ligand Design

While chiral bicyclic structures are often explored as ligands in asymmetric catalysis, published research specifically detailing the application of this compound or its direct derivatives for this purpose is limited. Although related bicyclo[3.3.1]nonane structures have been investigated as precursors for chiral diamino ligands and for their potential in asymmetric catalysis, similar studies focused on the this compound framework are not prominently featured in available literature. rsc.org

Development as Chemical Probes for Biological Research

A chemical probe is a small molecule used to study and manipulate a specific protein target within a complex biological system, aiding in the validation of that target's role in disease. google.com The development of such probes requires molecules with high affinity, selectivity, and cellular activity. google.com Despite the potential for the this compound scaffold to be functionalized for such purposes, there is currently a lack of specific research literature describing its development or use as a chemical probe for biological research.

Exploration in Materials Science and Supramolecular Chemistry

The incorporation of rigid, chiral scaffolds into polymers or self-assembling systems can impart unique properties to the resulting materials. However, specific research exploring the use of this compound as a monomer in materials science or as a building block in supramolecular chemistry is not well-documented in scientific literature. While related bicyclic systems like bicyclo[3.3.1]nonanes have found application as ion receptors and components of molecular tweezers, similar investigations into the this compound scaffold have not been reported. rsc.org

Potential in the Development of New Therapeutic Agents

The 9-azabicyclo[4.2.1]nonane framework is a critical pharmacophore in the development of new therapeutic agents, primarily those targeting the central nervous system. mdpi.com Analogues containing this bicyclic cage are actively investigated as potential treatments for severe neurological disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and depression. smolecule.commdpi.com The therapeutic potential stems from their activity as nicotinic acetylcholine receptor (nAChR) agonists. smolecule.commdpi.com The α7 and α4β2 nAChR subtypes, in particular, are implicated in cognitive function, neuroprotection, and pain modulation. google.com

The stereochemistry of the bicyclic core is crucial for receptor affinity and pharmacological activity. A study on pyrido[3,4-b]homotropanes, which are derivatives of the 9-azabicyclo[4.2.1]nonane skeleton, demonstrated this stereospecificity. The (1S,6S)-(+)-isomer was found to have a very high affinity (Ki = 1.29 nM) for the α4β2* nAChR, being over 260 times more potent than its (1R,6R)-(−)-enantiomer. acs.org This highlights the importance of the specific chiral configuration of the scaffold in designing potent and selective therapeutic agents.

In addition to its role as a scaffold for nAChR agonists, the hydrochloride salt of 9-oxa-3-azabicyclo[4.2.1]nonane has been reported to exhibit potential antimicrobial and antioxidant properties, suggesting a broader scope for its therapeutic applications. smolecule.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.